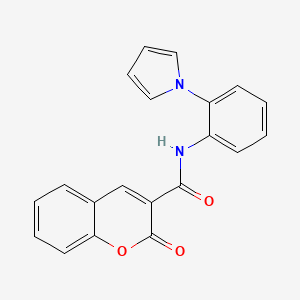

2-oxo-N-(2-pyrrol-1-ylphenyl)chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-oxo-N-(2-pyrrol-1-ylphenyl)chromene-3-carboxamide, also known as KDM4A inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been found to have potential applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.

Scientific Research Applications

Antimicrobial Activity

One of the notable applications of derivatives of this compound is in the antimicrobial field. The synthesis and pharmacological evaluation of chromeno[3,4-c]pyrrole-3,4-dione-based N-heterocycles, which include derivatives of 2-oxo-N-(2-pyrrol-1-ylphenyl)chromene-3-carboxamide, have shown significant antimicrobial activities. These compounds were synthesized and screened for in vitro antimicrobial activities, demonstrating high efficacy against various microbial strains (Azab, Azab, & Elkanzi, 2017).

Polymer Chemistry

Another research avenue explores the use of this compound derivatives in polymer chemistry. A novel monomer diacid, incorporating derivatives of this compound, was synthesized and used in direct polycondensation reactions with various aromatic diamines. These reactions produced a series of new aromatic polyamides with photosensitive coumarin pendent groups, exhibiting good thermal properties and demonstrating the potential for the development of advanced materials with specific optical properties (Nechifor, 2009).

Photoreactive Properties

The synthesis and properties of novel poly(coumarin-amide)s, utilizing a derivative of this compound, highlight the photoreactive properties of such compounds. These polymers were found to be soluble in aprotic polar solvents and exhibited strong UV-vis absorption, suggesting applications in the fields of photochemistry and materials science (Nechifor, 2009).

Supramolecular Chemistry

Research into the host–guest interaction of coumarin-derivative dyes and cucurbit[7]uril has led to the formation of supramolecular ternary complexes with mercuric ions. These studies, involving derivatives of this compound, demonstrate the compound's relevance in developing novel supramolecular assemblies for environmental and analytical applications (Aliaga et al., 2015).

Metal Complex Synthesis

The synthesis of novel copper(II), cobalt(II), and nickel(II) complexes with derivatives of this compound highlights the compound's versatility in forming metal complexes. These complexes, characterized by their structural, spectroscopic properties, and electrochemical investigations, open pathways for the exploration of these compounds in catalysis and material sciences (Myannik et al., 2018).

Mechanism of Action

Target of Action

The primary target of 2-oxo-N-(2-pyrrol-1-ylphenyl)chromene-3-carboxamide is pancreatic lipase (PL) . Pancreatic lipase is an enzyme that plays a crucial role in the digestion of dietary fats .

Mode of Action

The compound interacts with pancreatic lipase in a competitive manner , inhibiting its activity . The docking study confirmed the interaction of the compound with important active site amino acids, namely Phe 77, Arg 256, His 263, etc . This interaction results in the inhibition of pancreatic lipase, thereby reducing the breakdown and absorption of dietary fats.

Biochemical Pathways

The inhibition of pancreatic lipase affects the lipid metabolism pathway . Pancreatic lipase is responsible for the hydrolysis of dietary fats into monoglycerides and free fatty acids, which can be absorbed by the intestines . By inhibiting this enzyme, the compound reduces the breakdown and absorption of fats, potentially leading to a decrease in caloric intake and weight loss .

Pharmacokinetics

The compound’s ability to inhibit pancreatic lipase in a competitive manner suggests it may have good bioavailability .

Result of Action

The primary result of the compound’s action is the inhibition of pancreatic lipase, leading to a reduction in the breakdown and absorption of dietary fats . This could potentially lead to a decrease in caloric intake and weight loss, making the compound a potential candidate for obesity treatment .

Action Environment

The stability of the protein-ligand complex in a dynamic environment was confirmed through a molecular dynamics study

properties

IUPAC Name |

2-oxo-N-(2-pyrrol-1-ylphenyl)chromene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O3/c23-19(15-13-14-7-1-4-10-18(14)25-20(15)24)21-16-8-2-3-9-17(16)22-11-5-6-12-22/h1-13H,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHTMCVMNLKRSJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=CC=C3N4C=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2366507.png)

![(2E)-2-[3-(5-methylfuran-2-yl)propylidene]hydrazinecarbothioamide](/img/structure/B2366509.png)

![3-[(2-chlorophenyl)sulfonyl]-4,6-dimethyl-1-(2-methyl-2-propenyl)-2(1H)-pyridinone](/img/structure/B2366512.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2366516.png)

![N-(2-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2366517.png)

![2-(4-fluorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2366527.png)